4-Acetamido-3-fluorobenzoic acid
Overview
Description
4-Acetamido-3-fluorobenzoic acid is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Acetamido-3-fluorobenzoic acid is 1S/C9H8FNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) . This indicates the presence of a fluorine atom, a carboxylic acid group, and an acetamido group in the molecule .Physical And Chemical Properties Analysis
4-Acetamido-3-fluorobenzoic acid is a powder at room temperature . It has a melting point of 252-253 degrees Celsius .Scientific Research Applications
Antituberculosis Agent Development
4-Acetamido-3-fluorobenzoic acid: has been utilized in the synthesis of hydrazide-hydrazone derivatives, which have shown promising results as antituberculosis agents . These compounds target the Mycobacterium tuberculosis bacterium, aiming to improve upon current treatments by offering more potent compounds with potentially less toxicity.
Pharmaceutical Chemistry
The compound’s derivatives have been explored for their broad spectrum of biological activities. This includes potential applications in pharmaceutical chemistry, where they may serve as precursors or active components in the development of drugs with anticonvulsant, antidepressant, antimicrobial, antitumoral, analgesic, and anti-inflammatory properties .
Chemical Synthesis
In chemical synthesis, 4-Acetamido-3-fluorobenzoic acid can be used as a building block for various organic compounds. Its reactive sites allow for substitutions that can lead to a wide range of chemical derivatives with diverse properties and potential applications .
Bioactive Molecule Design
Researchers have been prompted to design bioactive molecules using 4-Acetamido-3-fluorobenzoic acid as a core structure. These molecules could be tailored to interact with specific biological targets, leading to the development of new therapeutic agents .
Safety And Hazards
The safety information for 4-Acetamido-3-fluorobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-acetamido-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZHYHPIAKNMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598811 | |
Record name | 4-Acetamido-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-3-fluorobenzoic acid | |
CAS RN |
713-11-1 | |
Record name | 4-Acetamido-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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